2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one
Description
Properties
CAS No. |
138689-38-0 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[(3-methylimidazol-4-yl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H11N3O2/c1-10-6-9-4-7(10)5-11-8(12)2-3-13-11/h4,6H,2-3,5H2,1H3 |
InChI Key |
XQLFKJADWCNQRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CN2C(=O)CCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one typically involves the formation of the imidazole ring followed by the construction of the isoxazolidinone ring. One common method involves the reaction of 1-methylimidazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazolidinone ring under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The isoxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The isoxazolidinone ring may also contribute to its biological activity by stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
The compound shares structural motifs with impurities and metabolites listed in pharmaceutical standards (). Key comparisons include:
Key Observations :
- The nitro group in analogs like 1010-93-1 enhances antimicrobial activity but may increase toxicity .
- The chlorinated hydroxypropyl substituent in 14419-11-5 improves binding to parasitic enzymes but reduces solubility .
- The target compound’s 1-methylimidazole group may offer improved metabolic stability compared to nitroimidazoles, which are prone to reductive activation.
Agrochemical Analogues
The 1,2-oxazolidin-3-one core is critical in herbicides such as BIXLOZONE ():
Functional Group Analysis
- Oxazolidinone Core: The lactam ring’s rigidity and hydrogen-bonding capacity are conserved across analogs. Modifications here influence stability and target selectivity.
- Imidazole vs. Nitroimidazole: The absence of a nitro group in the target compound suggests lower genotoxic risk compared to nitro-containing analogs like 1010-93-1 .
- Substituent Effects : Chlorinated or nitro groups (e.g., BIXLOZONE, 14419-11-5) enhance reactivity but may compromise safety profiles.
Biological Activity
The compound 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one is a member of the oxazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.23 g/mol. The structure features an oxazolidinone ring which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinone, including those related to our compound, demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Efficacy of Oxazolidinone Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Other Oxazolidinone Derivative (Compound A) | Enterococcus faecalis | 16 µg/mL |
| Compound B | Streptococcus pneumoniae | 4 µg/mL |
Studies have employed methods such as microbroth dilution assays to evaluate the antimicrobial susceptibility of these compounds, demonstrating that certain derivatives possess superior activity compared to traditional antibiotics like chloramphenicol .
The mechanism by which oxazolidinones exert their antimicrobial effects primarily involves inhibition of protein synthesis. They bind to the bacterial ribosome's 50S subunit, preventing the formation of the initiation complex necessary for translation. This action disrupts bacterial growth and replication.
Case Study: Mechanistic Insights
In a study examining the effects of a structurally similar oxazolidinone derivative, fluorescence microscopy revealed that treatment led to significant cell membrane damage in Gram-positive bacteria, evidenced by increased propidium iodide staining . This suggests that the compound not only inhibits protein synthesis but may also compromise bacterial membrane integrity.
3. Cytotoxicity and Genotoxicity
Evaluations of cytotoxicity and genotoxicity are crucial for assessing the safety profile of potential therapeutic agents. In vitro studies have indicated that certain derivatives exhibit low cytotoxicity at concentrations effective against pathogens. For example, compound 16 from related research was found to be non-mutagenic and non-cytotoxic at antimicrobial concentrations .
Table 2: Toxicological Profile
| Compound Name | Cytotoxicity (IC50) | Genotoxicity (Ames Test Result) |
|---|---|---|
| This compound | >100 µM | Negative |
| Other Oxazolidinone Derivative (Compound A) | 75 µM | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
